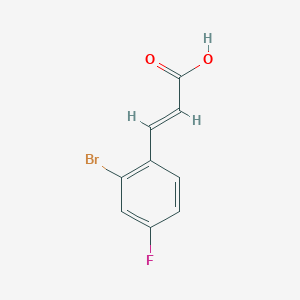

2-Bromo-4-fluorocinnamic acid

描述

Contemporary Significance of Halogenated Cinnamic Acid Scaffolds in Organic Chemistry

The strategic incorporation of halogens into organic molecules is a key strategy in modern medicinal chemistry. researchgate.net Halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of cinnamic acid, halogenation can affect lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design. nih.gov For instance, the presence of a halogen can enhance a compound's ability to cross biological membranes.

Halogenated cinnamic acids are also prized as versatile synthetic intermediates. researchgate.netresearchgate.net The halogen atoms, particularly bromine and chlorine, serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex molecular architectures. researchgate.net This versatility makes them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The structural diversity of organic compounds has been shown to be expanding, with frameworks being extensively reused and modified to explore new chemical space. nih.gov

Overview of Academic Research Trajectories Pertaining to Halogenated Cinnamic Acids

Academic research on halogenated cinnamic acids follows several key trajectories. A significant area of investigation is their biological activity. Studies have explored their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. nih.govnih.govnih.gov For example, research has shown that fluorine or chlorine-substituted cinnamic acid derivatives can act as cholinesterase inhibitors, with the position of the halogen significantly impacting bioactivity and selectivity. nih.gov Specifically, para-substituted compounds often show potent activity against acetylcholinesterase, while ortho-substituted analogues can have the opposite effect. nih.gov

Another major research focus is their application in organic synthesis. The reactivity of the carbon-halogen bond allows these compounds to be used in the development of novel synthetic methodologies. researchgate.net Furthermore, the physicochemical properties of these derivatives are a subject of intense study. Research into structure-property-activity relationships (SPAR) aims to correlate parameters like redox potentials and lipophilicity with their observed biological effects. nih.gov For example, while adding a bromo atom ortho to a phenolic group on a cinnamic scaffold doesn't necessarily impact antioxidant activity, it does increase lipophilicity, a desirable trait for developing new lipophilic antioxidants. nih.gov The solid-state behavior of halogenated cinnamic acids, including photochemical reactions and phase transitions, is also an area of active investigation. rsc.org

Rationale for Focused Investigation of 2-Bromo-4-fluorocinnamic Acid Systems

The compound this compound, with the chemical formula C₉H₆BrFO₂, is a subject of focused investigation due to the unique interplay of its substituents. Its systematic IUPAC name is (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid. The presence of two different halogen atoms—bromine at the ortho position and fluorine at the para position—on the phenyl ring imparts distinct electronic effects that influence its reactivity.

The ortho-bromo substituent makes the compound a valuable substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The fluorine atom, known for its ability to enhance binding affinity and modulate metabolic pathways, adds another layer of chemical utility. This dual halogenation pattern enhances the compound's electrophilicity and lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical development. Its high melting point of 237–238°C suggests strong intermolecular interactions, a property that can be significant in materials science applications. The compound emerged as a synthetic target in the latter half of the 20th century to meet the demand for polyhalogenated intermediates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 289038-17-1 |

| Molecular Formula | C₉H₆BrFO₂ |

| Molecular Weight | 245.05 g/mol |

| Melting Point | 237–238°C |

| Boiling Point (Predicted) | 332.8°C |

| Density (Predicted) | 1.685 g/cm³ |

| SMILES Notation | C1=CC(=C(C=C1F)Br)C=CC(=O)O |

| InChI Key | KCEJGSKYYLDTNE-DUXPYHPUSA-N |

| Data sourced from multiple references. |

Table 2: Comparison of Related Halogenated Cinnamic and Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 289038-17-1 | C₉H₆BrFO₂ | 245.05 | 237-238 |

| 3-Bromo-4-fluorocinnamic acid | 160434-49-1 | C₉H₆BrFO₂ | 245.05 | 193-195 |

| 4-Bromo-2-fluorocinnamic acid | 149947-19-3 | C₉H₆BrFO₂ | 245.05 | Not specified |

| 4-Fluorocinnamic acid | 459-32-5 | C₉H₇FO₂ | 166.15 | Not specified |

| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | C₇H₄BrFO₂ | 219.01 | 172-176 |

| Data sourced from multiple references. sigmaaldrich.comnih.govchemicalbook.comstrem.comthermofisher.com |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJGSKYYLDTNE-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Fluorocinnamic Acid and Its Congeners

Photochemical Transformations and Solid-State Reactivity

Solid-state organic synthesis offers unique advantages, including high stereospecificity and the potential for quantitative yields of products that are often difficult to obtain through conventional solution-based methods. iucr.org The reactivity of a molecule in a crystal is determined by its specific conformation and the arrangement of neighboring molecules, a principle central to the field of crystal engineering. iucr.orgiucr.org Cinnamic acids are classic examples of molecules that exhibit photoreactivity in the solid state, primarily through [2+2] photodimerization. iucr.orgnih.gov

Influence of Crystal Packing and Polymorphism on Topochemical Photoreactions

The outcome of a solid-state photoreaction is governed by the topochemical principles first systematically studied by Schmidt and coworkers. nih.govnsf.gov These principles state that the stereochemistry of the product is determined by the crystal packing of the reactant molecules. nsf.gov For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. nih.govacs.org

Cinnamic acid and its derivatives can exist in different crystalline forms, or polymorphs, which often exhibit distinct photochemical reactivity. iucr.orgrsc.org The three main packing polymorphs are designated α, β, and γ:

α-form : Molecules are packed in a head-to-tail arrangement, leading to the formation of a centrosymmetric α-truxillic acid dimer upon irradiation. rsc.orgnih.gov

β-form : Molecules are arranged in a head-to-head fashion, yielding a mirror-symmetric β-truxinic acid derivative. rsc.orgnih.gov

γ-form : The distance between adjacent double bonds is too large for photoreaction, rendering this form photo-inert. rsc.orgnih.gov

The existence of polymorphism means that the same compound can yield different products or be unreactive simply by changing its crystal structure. iucr.org For example, 3-fluoro-trans-cinnamic acid was found to exist in two distinct β-type polymorphs (β1 and β2), both of which yield the same 3,3′-difluoro-β-truxinic acid photoproduct, albeit with a complete loss of crystallinity. acs.org During the course of some photoreactions, a phase transition can occur, where the packing energy of the mixed crystal of reactant and product allows a new, more thermodynamically stable polymorph of the product to form. acs.org

| Polymorph Type | Molecular Arrangement | Photoreaction Product | Reactivity | Reference |

| α | Head-to-tail | α-Truxillic acid derivative | Photoactive | rsc.orgnih.gov |

| β | Head-to-head | β-Truxinic acid derivative | Photoactive | rsc.orgnih.gov |

| γ | Separated > 4.2 Å | None | Photo-inert | rsc.orgnih.gov |

Intermolecular Interactions and Their Role in Photoreactivity (e.g., C-H···F Hydrogen Bonds)

Intermolecular interactions are crucial in crystal engineering for pre-aligning molecules into a photoreactive arrangement. rsc.org In halogenated cinnamic acids, a variety of weak interactions, including hydrogen bonds (C-H···O, O-H···O), halogen bonds, and π-π stacking, dictate the crystal packing. nih.govmdpi.com

Specifically, in fluorinated derivatives, C-H···F hydrogen bonds can play a significant role. researchgate.net The difference in kinetic behavior observed between β-2-fluoro- and β-4-fluoro-trans-cinnamic acid may be attributable to the different C–H⋯F hydrogen bonds present in their respective crystal structures. researchgate.netresearchgate.netscience.gov These interactions help to steer the molecules into a parallel, stacked orientation that is suitable for [2+2] cycloaddition. researchgate.net Similarly, interactions involving pentafluorophenyl groups (C6F5···C6H5) are known to be strongly attractive and are used as a supramolecular synthon to promote the face-to-face stacking required for photodimerization. nih.gov

Nucleophilic Substitution and Elimination Pathways

Beyond photochemical reactions, the halogen substituents on the aromatic ring of 2-bromo-4-fluorocinnamic acid govern its reactivity in other transformations, such as nucleophilic aromatic substitution.

Comparative Analysis of Halide Displacement Reactivity (Fluoride vs. Bromide) in Aromatic Systems

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an electron-poor aromatic ring. byjus.commasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net

A counterintuitive reactivity order is observed for halogens in SNAr reactions: F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in aliphatic SN2 reactions, where bromide is a better leaving group than fluoride (B91410). stackexchange.com The key to understanding this difference lies in the rate-determining step of the SNAr mechanism. The first step, the nucleophilic attack to form the stabilized Meisenheimer complex, is slow because it involves the loss of aromaticity. stackexchange.com The second step, the elimination of the leaving group to restore aromaticity, is fast. stackexchange.com

| Halide | Electronegativity | Inductive Effect | Stability of Meisenheimer Complex | Rate-Determining Step | Overall SNAr Reactivity | Reference |

| Fluoride (F) | Highest | Strong (-I) | Highly stabilized | Addition of nucleophile (slow step) is accelerated | Fastest | masterorganicchemistry.comstackexchange.com |

| Bromide (Br) | Lower | Weaker (-I) | Less stabilized | Addition of nucleophile (slow step) is slower | Slower | masterorganicchemistry.comstackexchange.com |

Investigation of Benzyne (B1209423) Formation in Brominated Aromatic Intermediates

The formation of benzyne intermediates from brominated aromatic compounds like this compound is a key transformation in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This process typically occurs under strong basic conditions. The mechanism involves the deprotonation of a proton positioned ortho to the bromine atom by a strong base, followed by the elimination of the bromide ion.

In the case of this compound, the presence of the fluorine atom and the cinnamic acid moiety influences the regioselectivity of benzyne formation. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can affect the acidity of the ortho protons, thereby influencing the rate and regiochemistry of the deprotonation step. The resulting benzyne is a highly reactive intermediate that can be trapped by various nucleophiles or undergo cycloaddition reactions.

Research into the benzyne formation from related brominated aromatic compounds has provided insights into the factors governing this reaction. Studies on the generation of benzynes from substituted bromobenzenes have shown that the nature and position of the substituents on the aromatic ring play a crucial role in the stability and subsequent reactivity of the benzyne intermediate.

Redox Chemistry and Dehalogenation Processes

The redox chemistry of halogenated aromatic compounds, including this compound, is of significant interest due to its relevance in environmental remediation and synthetic chemistry. Dehalogenation, the removal of a halogen atom, can proceed through various mechanisms, with reductive dehalogenation being a common pathway.

Reductive Dehalogenation Mechanisms in Solution-Phase Systems

In solution-phase systems, the reductive dehalogenation of aryl halides like this compound can be initiated by various reducing agents, including chemical reductants, electrochemical methods, and photocatalysis. The mechanism often involves the transfer of one or more electrons to the aryl halide, leading to the formation of a radical anion intermediate.

This radical anion can then undergo fragmentation, cleaving the carbon-halogen bond to form an aryl radical and a halide ion. The aryl radical can subsequently abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product. The efficiency and pathway of reductive dehalogenation are influenced by factors such as the reduction potential of the aryl halide, the strength of the reducing agent, and the nature of the solvent.

For this compound, the presence of both bromine and fluorine atoms introduces complexity. The carbon-bromine bond is generally weaker and more susceptible to reductive cleavage than the carbon-fluorine bond. Therefore, selective reductive debromination can often be achieved under controlled conditions.

Distinction Between Isomerization and Hydrogen Abstraction Reactions

Following the formation of the aryl radical via reductive cleavage of the carbon-halogen bond, the subsequent reaction pathways can include hydrogen abstraction or, in some cases, isomerization. Hydrogen abstraction, as mentioned earlier, leads to the formation of the dehalogenated product.

Isomerization of the aryl radical intermediate, while less common, can occur under certain conditions, particularly if the radical can rearrange to a more stable isomeric form before hydrogen abstraction takes place. This could involve intramolecular hydrogen shifts or ring-opening and closing mechanisms, although such processes are generally less favorable for simple aryl radicals.

In the context of this compound, the primary fate of the 4-fluoro-2-carboxycinnamic acid radical formed after debromination would be hydrogen abstraction from the surrounding medium to form 4-fluorocinnamic acid. Isomerization of this specific aryl radical is not a typically expected pathway under standard reductive dehalogenation conditions. The distinction between these two pathways is crucial for predicting the final product distribution in dehalogenation reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 4 Fluorocinnamic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework, the presence of other NMR-active nuclei like fluorine, and the connectivity of atoms.

High-resolution ¹H and ¹³C NMR spectroscopy in solution (typically in solvents like DMSO-d₆) are the primary methods for confirming the molecular structure of 2-Bromo-4-fluorocinnamic acid.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the vinylic protons of the propenoic acid side chain, and the acidic proton of the carboxyl group. The chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position in the molecule. The trans-configuration of the double bond is typically confirmed by a large coupling constant (around 16 Hz) between the two vinylic protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The presence of electron-withdrawing groups like bromine, fluorine, and the carboxylic acid group significantly influences the chemical shifts of the aromatic and vinylic carbons. The carbonyl carbon of the carboxylic acid typically appears far downfield. rsc.org

Interactive Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |

| Aromatic Protons (Ar-H) | 7.2 - 7.8 | Multiplets (Doublets, Doublet of Doublets) | |

| Vinylic Protons (-CH=CH-) | 6.5 - 7.7 | Doublets, J ≈ 16 Hz | |

| ¹³C | Carbonyl (-COOH) | ~167 | Singlet |

| Aromatic & Vinylic Carbons | 115 - 145 | Singlets and Doublets (due to C-F coupling) |

Note: Expected values are based on data for analogous halogenated cinnamic acids. Actual values may vary based on solvent and experimental conditions. rsc.org

¹⁹F NMR is a highly sensitive technique specifically for the analysis of fluorinated compounds. icpms.cz Given that this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The key advantages of ¹⁹F NMR include a wide chemical shift range, which minimizes the chance of signal overlap, and high sensitivity. icpms.cz The chemical shift of the fluorine atom is highly dependent on its electronic environment on the aromatic ring. This technique is exceptionally useful for confirming the position of fluorination and for quantitative analysis of fluorinated mixtures. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically observed in the range of -100 to -130 ppm relative to a CFCl₃ standard. colorado.edu

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is particularly valuable. This method is used to study polymorphism, which is the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions in the crystal lattice. nsf.gov

Furthermore, ssNMR is an excellent tool for monitoring the progress of solid-state reactions, such as the [2+2] photodimerization that cinnamic acids are known to undergo upon UV irradiation. nsf.govresearchgate.net By acquiring spectra over time, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic data and insight into the reaction mechanism without the need for solvents. researchgate.net Studies on related bromocinnamic acids have successfully used ¹³C CPMAS to analyze photodimerization products. nsf.gov

¹⁷O NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide unique insights into the electronic environment of oxygen-containing functional groups. For this compound, this technique can be applied to study the two distinct oxygen atoms of the carboxylic acid group (-COOH). The chemical shifts are sensitive to hydrogen bonding, protonation state, and conjugation, offering a direct probe of the carboxylic acid's local environment. nih.gov This can be particularly useful in studies of intermolecular interactions in different polymorphs or co-crystals.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The IR spectrum displays characteristic absorption bands that serve as a molecular fingerprint. The most prominent bands are used to identify the carboxylic acid and the substituted benzene ring. The broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch, the C=C stretches of the vinyl group and aromatic ring, and the C-Br and C-F stretches are all expected to be present. nist.gov

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| ~1700 | C=O stretch (strong) | Carboxylic Acid |

| ~1600 | C=C stretch | Aromatic Ring |

| 980 - 1000 | =C-H bend (out-of-plane) | Trans-alkene |

| 1000 - 1300 | C-F stretch | Aryl-Fluoride |

| 500 - 750 | C-Br stretch | Aryl-Bromide |

Note: These are typical frequency ranges. The exact position and intensity of peaks can be influenced by the solid-state packing and intermolecular interactions. docbrown.info

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. wikipedia.org For this compound (C₉H₆BrFO₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight, which is approximately 245.05 g/mol .

The fragmentation of substituted cinnamic acids under electron impact has been studied for various derivatives. core.ac.uk The fragmentation pathways are influenced by the nature and position of the substituents on the phenyl ring. core.ac.uk Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). libretexts.org

In the case of halogenated cinnamic acids, the fragmentation can involve the loss of the halogen atom. nih.gov For instance, the mass spectra of 2-chlorocinnamic acid and 4-chlorocinnamic acid show distinct fragmentation patterns. core.ac.uk The formation of benzopyrylium ions is a common feature in the fragmentation of cinnamic acids. core.ac.uk The fragmentation of this compound would likely exhibit a complex pattern resulting from the interplay of the bromo, fluoro, and carboxylic acid functionalities. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

A search in the NIST WebBook for 4-Bromo-2-fluorocinnamic acid provides its mass spectrum, which can be used for identification and structural confirmation. nist.gov

High-Resolution Mass Spectrometry (e.g., Time-of-Flight Detector Analyzer) for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and a time-of-flight (TOF) analyzer, is a critical tool for identifying metabolites of xenobiotics, including cinnamic acid derivatives. oup.com This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.

Studies on the metabolism of various cinnamic acid derivatives, such as those found in Brazilian green propolis, have demonstrated the power of LC-MS/MS for metabolite identification in biological matrices like plasma. oup.comnih.gov The metabolic pathways for these compounds in rats have been shown to involve ester hydrolysis, hydroxylation, and phase-II conjugation reactions, such as sulfation and glucuronidation. oup.comnih.gov For example, artepillin C is metabolized to hydroxylated forms and glucuronides, while p-coumaric acid undergoes sulfation. oup.comnih.gov

X-ray Diffraction and Crystallographic Investigations (as applied to related cinnamic acid derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While a specific crystal structure for this compound is not prominently published, extensive crystallographic studies have been conducted on a wide range of cinnamic acid derivatives. These studies provide valuable insights into the molecular conformations and intermolecular interactions that would likely be present in the crystal structure of this compound.

Crystallographic investigations of substituted cinnamic acids have revealed that their solid-state structures are often stabilized by O–H⋯O hydrogen bonds and C–H⋯O interactions. rsc.org The crystal packing of these molecules can influence their photochemical reactivity, such as the [2+2] cycloaddition reaction. rsc.orgresearchgate.net For example, the crystal structures of different polymorphs of cinnamic acid derivatives determine whether they undergo photodimerization to form α-truxillic or β-truxinic acids, or if they are light-stable. researchgate.net

Studies on co-crystals of cinnamic acid derivatives with other molecules, like pyridyl derivatives, have shown that consistent hydrogen-bonding motifs can be engineered. nih.gov Furthermore, investigations into the crystal structures of various halogenated cinnamic acids, such as 3-chlorocinnamic acid and 3-bromocinnamic acid, have shown that even similar molecules can exhibit different crystal structures. cardiff.ac.ukmdpi.com The influence of pressure on the crystal structure and photochemical reactivity of difluorocinnamic acids has also been explored, demonstrating that external conditions can alter molecular packing and reaction pathways. iucr.org

These findings from related cinnamic acid derivatives provide a strong foundation for predicting and understanding the potential crystal structures and solid-state behavior of this compound.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing the thermal stability and phase behavior of compounds like this compound.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is particularly useful for determining melting points, glass transitions, and the temperatures and enthalpies of phase transitions.

For cinnamic acid and its derivatives, DSC has been employed to study thermal stability and decomposition kinetics. researchgate.net For example, a study on cinnamic acid identified two endothermic peaks in its DSC curve, corresponding to melting and subsequent decomposition. researchgate.net In the case of 4-bromo-trans-cinnamic acid, DSC has been used to establish a reversible thermal phase transition, showing a slight hysteresis between heating and cooling cycles. rsc.org

DSC is also instrumental in investigating polymorphic phase transitions. For instance, during the photodimerization of α-trans-cinnamic acid, a phase transition of the product, α-truxillic acid, was observed at a moderate temperature of 33 °C. acs.org This transition from a metastable polymorph to a more stable form was irreversible. acs.org Similarly, studies on flufenamic acid amorphous solid dispersions have utilized hyphenated X-ray diffraction-DSC to monitor crystallization and polymorphic phase transitions upon heating. nih.gov

Given these applications, DSC would be an essential tool for characterizing this compound, allowing for the determination of its melting point and the identification of any polymorphic transitions it may undergo.

Computational Chemistry and Molecular Modeling Approaches for 2 Bromo 4 Fluorocinnamic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 2-bromo-4-fluorocinnamic acid. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and electronic properties with high accuracy.

For cinnamic acid and its derivatives, DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to investigate conformational preferences and spectroscopic properties. jmcs.org.mxresearchgate.netresearchgate.net Such studies reveal that the substitution of different functional groups on the phenyl ring significantly influences the molecule's electronic distribution and reactivity. In the case of this compound, the bromine and fluorine atoms have distinct electronic effects that impact its reactivity in various chemical reactions, including cross-coupling reactions. The 2-bromo-4-fluoro substitution pattern, for instance, enhances the electrophilicity of the molecule, making it a versatile substrate for nucleophilic aromatic substitution and palladium-catalyzed couplings.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. For related cinnamic acid derivatives, DFT calculations have shown that the HOMO-LUMO gap is relatively small, indicating their potential as reactive species in various chemical transformations. nih.gov

The following table summarizes key electronic properties that can be determined for this compound using quantum chemical calculations, based on typical findings for related compounds.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Influences the molecule's role as a nucleophile in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The presence of electron-withdrawing halogens likely lowers this energy, increasing electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap would suggest higher reactivity, consistent with its use in synthesis. |

| Electron Density | The distribution of electrons around the molecule. | The electronegative fluorine and bromine atoms will polarize the electron density of the aromatic ring. |

| Electrostatic Potential | The potential energy of a positive test charge interacting with the molecule's electron cloud. | Reveals regions susceptible to nucleophilic or electrophilic attack. |

This table is illustrative and based on general principles of computational chemistry as applied to similar molecules.

Prediction and Analysis of Polymorphic Forms and Crystal Packing Architectures

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Each polymorphic form can have different physical properties, such as melting point, solubility, and stability. Computational methods are increasingly used to predict and analyze the potential polymorphic forms of a molecule before they are discovered experimentally. science.gov

For halogenated cinnamic acids, such as 4-bromocinnamic acid, computational studies have been used to explore the crystal structure landscape. researchgate.netnih.gov These studies often involve generating a large number of plausible crystal structures and ranking them based on their lattice energies, calculated using force fields or more accurate quantum mechanical methods. nih.gov The analysis of these predicted structures can reveal the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern crystal packing. researchgate.netnih.gov

In the case of this compound, the carboxylic acid group is expected to form strong hydrogen bonds, leading to the formation of dimers. These dimers then pack in the crystal lattice, influenced by weaker interactions such as π-π stacking and halogen bonds. The presence of both bromine and fluorine atoms introduces the possibility of various halogen-related interactions, which can influence the adoption of different packing motifs and thus lead to polymorphism. Computational studies on similar molecules have highlighted the importance of these interactions in directing the formation of new crystal structures. researchgate.netnih.gov

The following table outlines the types of intermolecular interactions that would be analyzed in a computational study of the polymorphism of this compound.

| Interaction Type | Description | Expected Role in Crystal Packing |

| Hydrogen Bonding | Strong directional interaction between the carboxylic acid groups (O-H···O). | Formation of robust dimers is highly probable, forming the primary structural motif. |

| Halogen Bonding | Non-covalent interaction involving the bromine atom as an electrophilic region. | Can influence the packing of the hydrogen-bonded dimers. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Contributes to the overall stability of the crystal lattice. |

| C-H···F Interactions | Weak hydrogen bonds involving the fluorine atom. | May play a role in fine-tuning the crystal packing arrangement. |

This table is illustrative and based on known interaction patterns in similar halogenated organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions in different environments. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes.

For cinnamic acid and its derivatives, MD simulations can be used to explore the conformational landscape of the molecule. researchgate.net Key dihedral angles, such as those related to the rotation of the phenyl and carboxylic acid groups, can be monitored to identify the most stable conformers and the energy barriers between them. biochempress.com Studies on cinnamic acid itself have indicated a preference for the s-cis or s-trans conformation depending on the environment. jmcs.org.mxresearchgate.net For this compound, the bulky bromine atom at the ortho position is likely to influence the preferred orientation of the acrylic acid side chain relative to the phenyl ring.

The table below presents key parameters that would be analyzed in an MD simulation of this compound.

| Parameter | Description | Information Gained |

| Dihedral Angle Distributions | The probability distribution of key torsional angles in the molecule. | Identification of preferred molecular conformations and their relative stabilities. |

| Radial Distribution Functions | The probability of finding another atom or molecule at a certain distance from a reference atom. | Characterization of solvation shells and intermolecular interactions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assessment of the stability of the molecular conformation over time. |

| Hydrogen Bond Analysis | Identification and characterization of hydrogen bonds formed during the simulation. | Understanding of the role of hydrogen bonding in solvation and aggregation. |

This table is illustrative and based on standard analysis methods used in molecular dynamics simulations.

Computational Assessment of Ligand-Target Interactions for Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, and computational methods, particularly molecular docking and molecular dynamics, are instrumental in understanding their interactions with biological targets. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchfloor.orgmdpi.com

For cinnamic acid derivatives, molecular docking studies have been performed on various targets, including enzymes and receptors. nih.govresearchfloor.orggenominfo.org These studies have shown that the nature and position of substituents on the cinnamic acid scaffold play a crucial role in determining binding affinity and selectivity. nih.govmdpi.com For instance, halogen substitutions have been shown to influence the inhibitory activity of cinnamic acid derivatives against certain enzymes. mdpi.com The 2-bromo-4-fluoro substitution pattern in the titular compound enhances its lipophilicity, which can facilitate membrane penetration in biological systems. It has been noted that this compound can act as an antagonist for calcium-sensing receptors (CaSR).

A typical computational workflow to assess the interaction of this compound with a target like CaSR would involve:

Molecular Docking: To predict the binding pose and estimate the binding affinity.

Molecular Dynamics Simulations: To assess the stability of the predicted ligand-protein complex and to analyze the key intermolecular interactions in a dynamic environment.

The following table summarizes the key aspects of a computational assessment of ligand-target interactions for a cinnamic acid derivative.

| Computational Method | Purpose | Key Outputs |

| Molecular Docking | Predict the binding mode and affinity of the ligand to the target protein. | Binding score (e.g., kcal/mol), predicted binding pose, key interacting residues. |

| Molecular Dynamics Simulation | Evaluate the stability of the ligand-protein complex and characterize the interactions over time. | RMSD of the ligand and protein, analysis of hydrogen bonds and other non-covalent interactions. |

| Free Energy Calculations | More accurately estimate the binding free energy. | Binding free energy (e.g., MM/PBSA or MM/GBSA calculations). |

This table is illustrative and based on standard computational approaches in drug discovery and molecular biology.

Biochemical Transformations and Environmental Fate of Halogenated Cinnamic Acids

Microbial Degradation Pathways of Fluorinated Cinnamic Acids

The microbial breakdown of fluorinated cinnamic acids is a multi-step process that typically begins with the degradation of the acrylic acid side chain, followed by the mineralization of the fluorinated aromatic ring.

Under aerobic conditions, the primary mechanism for the degradation of the side chain of compounds like 4-fluorocinnamic acid (4-FCA) is β-oxidation. asm.orgasm.org This pathway is analogous to the catabolism of fatty acids and involves the sequential removal of two-carbon units. oup.comresearchgate.net The process is initiated by the activation of the cinnamic acid to its corresponding coenzyme A (CoA) thioester. asm.orgasm.org This initial step is crucial for preparing the molecule for subsequent enzymatic reactions. The β-oxidation of the side chain ultimately leads to the formation of a fluorinated benzoic acid derivative, which then enters a different metabolic pathway for ring cleavage. asm.orgasm.org In the case of 4-FCA, this process yields 4-fluorobenzoic acid (4-FBA). asm.orgnih.gov

The catabolism of 4-fluorocinnamic acid through the β-oxidation pathway is orchestrated by a series of specific enzymes. asm.org The initial activation is catalyzed by a 4-fluorocinnamoyl-CoA ligase , which utilizes ATP to attach coenzyme A to the carboxyl group of 4-FCA, forming 4-fluorocinnamoyl-CoA. asm.orgresearchgate.net

Following this activation, the subsequent steps of β-oxidation are carried out by a 4-fluorocinnamoyl-CoA hydratase , a 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase , and a 4-fluorophenyl-β-keto propionyl-CoA thiolase . asm.orgasm.org The hydratase adds a water molecule across the double bond of the acrylic side chain. The dehydrogenase then oxidizes the resulting hydroxyl group to a ketone. Finally, the thiolase cleaves the two-carbon unit, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA, which is subsequently converted to 4-fluorobenzoic acid. asm.org

| Enzyme | Function in 4-FCA Degradation | Reference |

| 4-fluorocinnamoyl-CoA ligase | Activates 4-FCA to 4-fluorocinnamoyl-CoA | asm.orgresearchgate.net |

| 4-fluorocinnamoyl-CoA hydratase | Hydrates the double bond of the acrylic side chain | asm.orgasm.org |

| 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | Oxidizes the hydroxyl group to a keto group | asm.orgasm.org |

| 4-fluorophenyl-β-keto propionyl-CoA thiolase | Cleaves the Cα-Cβ bond, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA | asm.orgasm.org |

The microbial degradation of 4-fluorocinnamic acid proceeds through a series of identifiable metabolic intermediates. A key intermediate formed from the β-oxidation of the side chain is 4-fluorobenzoic acid (4-FBA) . asm.orgnih.govnih.gov The accumulation of 4-FBA has been observed in cultures of various bacterial strains capable of degrading 4-FCA. nih.govresearchgate.net

The degradation of 4-FBA then proceeds via hydroxylation to form 4-fluorocatechol (B1207897) . asm.orgasm.orgnih.gov This intermediate is subsequently subjected to ring cleavage. In many cases, this occurs via an ortho-cleavage pathway, leading to the formation of muconate derivatives , such as trans,trans-muconate. asm.orgnih.govucp.pt Further metabolism of these ring-fission products, such as 3-carboxymuconate and 3-oxoadipate, ultimately leads to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

| Precursor Compound | Metabolic Intermediate | Subsequent Product | Reference |

| 4-Fluorocinnamic Acid | 4-Fluorobenzoic Acid | 4-Fluorocatechol | asm.orgnih.govnih.gov |

| 4-Fluorobenzoic Acid | 4-Fluorocatechol | Muconate derivatives | asm.orgasm.orgnih.gov |

| 4-Fluorocatechol | trans,trans-Muconate | 3-Carboxymuconate | nih.govucp.pt |

Microbial Strain Isolation and Consortium-Based Degradation Studies

The complete mineralization of halogenated cinnamic acids often requires the synergistic action of multiple microbial species, leading to the isolation and study of both individual strains and microbial consortia.

A notable example is the consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 , which can completely biodegrade 4-fluorocinnamic acid. asm.orgasm.orgnih.gov In this partnership, Arthrobacter sp. G1 is responsible for converting 4-FCA to 4-FBA, utilizing the cleaved two-carbon side chain for its growth. asm.orgnih.gov However, it cannot degrade 4-FBA. Ralstonia sp. H1, on the other hand, is capable of degrading 4-FBA, leading to the complete mineralization of the original compound and the release of fluoride (B91410) ions. asm.orgnih.govresearchgate.net

In another study, a single bacterial strain, identified as a member of the genus Rhodococcus (strain S2) , was isolated and shown to be capable of mineralizing 4-FCA as the sole source of carbon and energy. nih.govresearchgate.net This demonstrates that while consortia are often involved, some individual strains possess the complete enzymatic machinery for the entire degradation process. nih.gov The isolation of such potent strains is significant for potential applications in bioremediation. oup.com

The use of microbial consortia has also been shown to be effective for the degradation of other halogenated aromatic compounds, highlighting a common strategy in nature for breaking down complex and potentially toxic substances. asm.orgnih.govplos.org

Dehalogenation Processes in Biological Systems

A critical step in the biodegradation of halogenated compounds is dehalogenation, the removal of the halogen substituent from the aromatic ring. This can occur either before or after the cleavage of the aromatic ring and can proceed through different enzymatic mechanisms. semanticscholar.org

In the aerobic degradation of 4-fluorobenzoic acid, the dehalogenation often occurs after the formation of 4-fluorocatechol and subsequent ring cleavage. asm.org The removal of the fluorine atom can happen spontaneously from an unstable intermediate formed during the metabolism of the ring-cleavage products. semanticscholar.org

Microbial dehalogenation can be broadly categorized into several types:

Hydrolytic dehalogenation: The replacement of a halogen atom with a hydroxyl group derived from water. semanticscholar.org

Reductive dehalogenation: The replacement of a halogen atom with a hydrogen atom. This process is more common under anaerobic conditions. nih.govnih.govmdpi.com

Oxygenolytic dehalogenation: The replacement of a halogen atom with a hydroxyl group where the oxygen is derived from molecular oxygen (O2). This can be catalyzed by monooxygenases or dioxygenases. semanticscholar.orgmdpi.com

In the context of anaerobic degradation, reductive dehalogenation is a key process for a wide variety of halogenated aromatic compounds. nih.govnih.gov Some anaerobic bacteria can even use this process for energy conservation in a process termed dehalorespiration. nih.govacs.org While aerobic degradation of fluorinated cinnamic acids primarily involves dehalogenation after ring cleavage, the diversity of dehalogenation mechanisms across different microbial species and environmental conditions is vast. semanticscholar.orgmdpi.com

Structure Activity Relationship Sar Studies in Chemical Biology of Halogenated Cinnamic Acid Derivatives

Investigation of Substituent Effects on Chemical and Biological Activities

The introduction of halogen substituents onto the phenyl ring of cinnamic acid derivatives significantly alters their electronic and steric properties, which in turn dictates their reactivity and biological efficacy. The position, number, and type of halogen are critical factors. nih.gov For instance, the presence of a chlorine atom at the para-position of the phenyl ring has been shown to enhance antibacterial activity compared to an ortho-substituted equivalent. nih.gov

In the case of 2-Bromo-4-fluorocinnamic acid, the bromine at position 2 and fluorine at position 4 create a unique electronic environment. Both are electron-withdrawing groups, which can influence the acidity of the carboxylic acid group and the reactivity of the acrylic double bond. These substitutions are pivotal in the compound's potential as an intermediate in organic synthesis and for its biological interactions. Studies on halogenated cinnamic acids have demonstrated that these derivatives can exhibit a range of biological activities, including antifungal, antibacterial, and central nervous system depressant effects. pcbiochemres.comjocpr.com The specific combination of bromo and fluoro substituents in this compound is explored for its potential to modulate enzyme activity, such as with cyclooxygenase-2 (COX-2) and tyrosine kinases.

SAR Analysis in Enzyme Inhibition Studies (e.g., Botulinum Neurotoxin A Protease Inhibition)

Halogenated cinnamic acid derivatives have been identified as inhibitors of various enzymes, including the light chain (LC) of Botulinum Neurotoxin A (BoNT/A), a zinc metalloprotease. nih.govnih.gov Cinnamic acid hydroxamates, for example, have shown inhibitory activity against BoNT/A LC. nih.gov

SAR studies have revealed that the potency of these inhibitors is highly dependent on the substitution pattern on the cinnamic acid ring. For example, 2,4-dichlorocinnamic hydroxamic acid (DCHA) is a known potent inhibitor of BoNT/A LC. nih.gov While specific studies on this compound in this context are not widely published, the principles from related halogenated derivatives suggest that the electronic and steric properties conferred by the bromo and fluoro groups would be critical for its binding and inhibitory activity. The SAR for mercaptoacetamides, another class of BoNT/A LC inhibitors, is similar to that of cinnamic hydroxamates, indicating a common binding mode within the catalytic cleft of the enzyme. mdpi.com The optimization of these lead compounds has led to the identification of inhibitors with low micromolar potency. nih.gov

SAR in Microbial Interaction Studies (e.g., Antifungal and Antimicrobial Activity, Biofilm Inhibition)

Halogenation of the cinnamic acid structure has been a key strategy in developing derivatives with enhanced antimicrobial and antifungal properties. pcbiochemres.comjocpr.com The type and position of the halogen substituent significantly influence the compound's efficacy.

For instance, some studies have indicated that chlorinated cinnamic analogues possess higher microbial inhibition against certain bacterial and fungal strains compared to their fluorinated and brominated counterparts. mdpi.com Conversely, other research has shown that a bromo substituent at the para position of cinnamic acid-secnidazole derivatives enhances antibacterial activity. mdpi.com The introduction of halogens into the molecular structure is a known method to increase antibacterial activity. nih.gov

While the direct antimicrobial activity of this compound is not extensively detailed, related halogenated cinnamic acids have shown promise. For example, certain halogenated derivatives have demonstrated significant activity against various bacteria and fungi. researchgate.netnih.govresearchgate.net The presence of electron-withdrawing groups on the phenyl ring is often associated with enhanced antifungal activity. researchgate.net Furthermore, some cinnamic acid derivatives have been investigated for their ability to inhibit biofilm formation, a crucial factor in the pathogenicity of many microorganisms. unimi.it

Mechanisms of Fungal Growth Inhibition (e.g., Interaction with Benzoate (B1203000) 4-hydroxylase)

A key mechanism by which cinnamic acid and its derivatives exert their antifungal effects is through the inhibition of benzoate 4-hydroxylase (CYP53). researchgate.netnih.gov This enzyme is crucial for the detoxification of aromatic compounds in fungi and is not present in prokaryotes, making it a promising target for antifungal drug development. nih.govmdpi.com

Studies have shown that several cinnamic acid derivatives can inhibit the enzymatic activity of CYP53A15 from the fungus Cochliobolus lunatus. nih.gov This inhibition of benzoate detoxification is a proposed mechanism for the fungal growth inhibition observed with these compounds. mdpi.commdpi.com The interaction of halogenated cinnamic acids with this enzyme is a critical area of SAR studies to develop more potent and selective antifungal agents. researchgate.netnih.gov

SAR in Plant Growth Regulation and Herbicide Development

Cinnamic acid and its derivatives are known to play roles in plant-plant interactions and can act as allelochemicals. nih.govresearchgate.net This has led to research into their potential as plant growth regulators and herbicides. nih.govcabidigitallibrary.org

SAR studies have shown that halogenated cinnamic acid analogues can exhibit potent inhibitory activity on plant growth. cabidigitallibrary.org For example, a study on the parasitic weed Cuscuta campestris found that the growth inhibitory effect of halogenated derivatives was dependent on the type and position of the halogen substituent. nih.gov In that study, for para-substituted halogens, the phytotoxicity increased with the size and electronegativity of the halogen (Br > Cl > F). nih.gov

The cis-isomer of cinnamic acid has been identified as a natural plant growth-promoting compound, stimulating both cell division and expansion in leaves at low concentrations. researchgate.net In contrast, trans-cinnamic acid derivatives, particularly halogenated ones, are being explored for their herbicidal properties. nih.govmdpi.com The selective phytotoxicity of compounds like 4-fluorocinnamic acid suggests their potential for development as novel herbicides. cabidigitallibrary.org

Computational and Experimental Approaches to Rational Design of Modified Cinnamic Acid Scaffolds

The development of novel cinnamic acid derivatives with enhanced biological activities relies on a combination of computational and experimental approaches. nih.govresearchgate.net Rational drug design strategies often involve modifying the three main functional groups of cinnamic acid: the carboxyl group, the alkenyl double bond, and the aromatic ring. beilstein-journals.org

Computational Approaches:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand (like a cinnamic acid derivative) to a target protein, such as an enzyme active site. mdpi.com

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, untested derivatives.

Experimental Approaches:

Combinatorial Chemistry and High-Throughput Screening: These methods allow for the rapid synthesis and testing of large libraries of compounds to identify initial "hit" molecules.

Chemical Derivatization: Based on SAR data, specific chemical modifications are made to lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov This includes techniques like amidation, esterification, and various coupling reactions. beilstein-journals.org

Structure-Based Drug Design: Guided by the three-dimensional structure of the target protein, new inhibitors are designed to fit optimally into the binding site.

These integrated approaches facilitate the "hit-to-lead" optimization process, aiming to develop cinnamic acid-based molecules with improved therapeutic potential. beilstein-journals.orggrafiati.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。